N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological effects due to their diverse biological activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .
Preparation Methods
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with furan-2-carboxylic acid in the presence of a nitro group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .
Chemical Reactions Analysis
N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use as a therapeutic agent. Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Comparison with Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)furan-2-carboxamide and N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide. These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The presence of the nitro group in this compound makes it unique and may contribute to its specific properties and effects .
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-11(9-2-1-5-19-9)14-12-13-8-4-3-7(15(17)18)6-10(8)20-12/h1-6H,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYRDHIHZRYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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